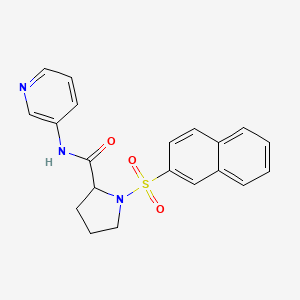
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide, also known as NPP-21, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Mécanisme D'action
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic transmission. Specifically, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor's sensitivity to glutamate.
Biochemical and physiological effects:
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. Additionally, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to study the effects of enhancing AMPA receptor function in a controlled manner. However, one limitation is that 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide is a relatively new compound, and its long-term effects on the brain are not well understood.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, which could have implications for the development of cognitive enhancers. Additionally, further studies are needed to understand the long-term effects of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide on the brain, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected pyridine with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is coupled with (S)-proline methyl ester to form the final product.
Applications De Recherche Scientifique
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been studied extensively for its potential applications in the field of neuroscience. In particular, it has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-17-7-3-11-21-14-17)19-8-4-12-23(19)27(25,26)18-10-9-15-5-1-2-6-16(15)13-18/h1-3,5-7,9-11,13-14,19H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFVAIEZQRFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-ylsulfonyl)-N-pyridin-3-ylprolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-pyridin-4-ylpiperidine-4-carboxamide](/img/structure/B5304381.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)

![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)
![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)
![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)